2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N7OS2 and its molecular weight is 453.58. The purity is usually 95%.
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Biological Activity
The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structural Overview
The molecular formula of this compound is C21H23N7OS2, with a molecular weight of 453.6 g/mol. It features multiple heterocyclic rings, including imidazo[2,1-b]thiazole and triazole moieties, which are known to impart various biological activities. The presence of a phenylpiperazine group further enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₃N₇O₂S₂ |
Molecular Weight | 453.6 g/mol |
CAS Number | 1105214-37-6 |
Anticancer Properties
Several studies have indicated that compounds containing imidazo[2,1-b]thiazole and triazole structures exhibit significant anticancer activity. For instance, derivatives of imidazo[2,1-b]thiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that imidazo[2,1-b]thiazoles demonstrated IC50 values ranging from 0.53 μM to 7.05 μM against different cancer cell lines .
Antiviral Activity
Research has also highlighted the antiviral potential of similar compounds against viruses like hepatitis C and B. The structural characteristics of the compound may contribute to its ability to interfere with viral replication processes .
Antitubercular Activity
The imidazo[2,1-b]thiazole derivatives have been evaluated for their antitubercular properties. Compounds in this class have shown selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.03 μM . This suggests a promising avenue for developing new treatments for tuberculosis.
Synthesis and Evaluation
The synthesis of the compound typically involves multi-step reactions requiring specific conditions such as controlled temperature and inert atmospheres. Preliminary studies indicate that modifications in the structural components can significantly alter biological activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has revealed that specific substitutions on the phenyl ring and the presence of thiazole rings are crucial for enhancing cytotoxic activity. For example, methyl substitutions at certain positions have been associated with increased potency against cancer cells .
Properties
IUPAC Name |
2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS2/c1-15-18(28-12-13-30-20(28)22-15)19-23-24-21(25(19)2)31-14-17(29)27-10-8-26(9-11-27)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKJBEANGEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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